

# DEHDMPA solvent extraction protocol for uranium

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## Compound of Interest

Compound Name: *N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide*

CAS No.: 215394-03-9

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Application Note: Selective Solvent Extraction of Uranium(VI) using N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA)

## Executive Summary

This application note details the protocol for the selective extraction of Uranium(VI) from nitric acid media using DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide).<sup>[1][2][3]</sup> Unlike traditional extractants such as Tributyl Phosphate (TBP) or Di(2-ethylhexyl) phosphoric acid (D2EHPA), DEHDMPA is a CHON-based monoamide. It offers a distinct advantage: it is fully incinerable (reducing secondary solid waste) and exhibits intrinsic selectivity for U(VI) over Pu(IV) due to steric hindrance, potentially eliminating the need for reductive partitioning steps in nuclear reprocessing.

## Chemical Basis & Mechanism

### The Extractant: DEHDMPA

- IUPAC Name: N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide<sup>[1][2][3][4]</sup>
- Class: Branched Monoamide (Neutral Extractant)
- Role: Solvating agent.

- Key Feature: The "branched" structure adjacent to the carbonyl group (the tert-butyl group from the pivalic acid moiety) creates steric bulk. This bulk allows the linear uranyl ion ( ) to coordinate but sterically hinders the smaller, spherical Plutonium(IV) ion, providing high separation factors ( ).

## Extraction Mechanism

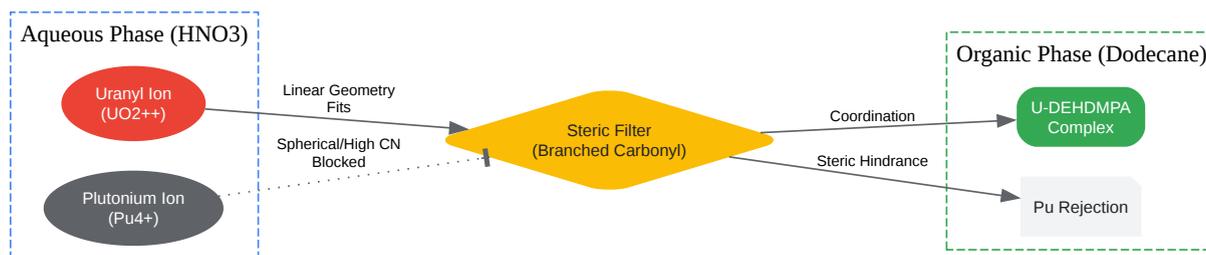
The extraction proceeds via a solvation mechanism (similar to TBP but with different steric constraints). The neutral DEHDMPA ligand (

) forms a coordinate covalent bond with the uranyl nitrate complex in the organic phase.

Reaction Equation:

- Forward Reaction (Extraction): Favored at high nitric acid concentrations (3 M – 6 M ).
- Reverse Reaction (Stripping): Favored at low nitric acid concentrations (< 0.05 M ).

## Steric Gating Visualization



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Figure 1: Conceptual model of the steric gating mechanism. The bulky tert-butyl group of DEHDMPA hinders the coordination of Pu(IV) while accommodating the linear Uranyl ion.

## Experimental Protocol

### Reagents & Equipment

- Extractant: DEHDMPA (Synthesized via reaction of pivaloyl chloride and di(2-ethylhexyl)amine; purity >99%).
- Diluent: n-Dodecane (or Isopar-L).
- Aqueous Feed: Uranyl Nitrate ( ) in Nitric Acid ( ).[5]
- Apparatus: Temperature-controlled centrifugal contactors or standard separatory funnels (for batch validation).
- Analytical: ICP-MS (for U/Pu quantification) or UV-Vis Spectrophotometer (Arsenazo III method).

### Solvent Preparation

- Weighing: Weigh the required mass of DEHDMPA to achieve a 1.0 M concentration.
  - Calculation:
- Dissolution: Dissolve DEHDMPA in n-dodecane.
- Pre-equilibration (Crucial): Contact the organic phase with fresh 3 M (acid only, no metal) for 5 minutes.
  - Why? To saturate the organic phase with acid and water, preventing volume changes during the actual metal extraction and ensuring equilibrium acid conditions.

## Extraction Workflow (Batch Mode)

### Step 1: Feed Adjustment

- Adjust the aqueous feed to 3.0 M - 4.0 M HNO<sub>3</sub>.
- Note: Below 2 M, distribution ratios ( ) drop significantly. Above 6 M, acid competition increases.

### Step 2: Contacting

- Combine Organic (1.0 M DEHDMPA) and Aqueous Feed in a 1:1 Phase Ratio (O/A).
- Agitate vigorously for 10 minutes at 25°C.
  - Kinetics: Monoamides generally exhibit fast kinetics; 10 minutes ensures complete equilibrium.

### Step 3: Phase Separation

- Centrifuge or allow gravity settling (typically < 2 mins due to density difference).
- Collect the Loaded Organic Phase.

### Step 4: Scrubbing (Optional but Recommended)

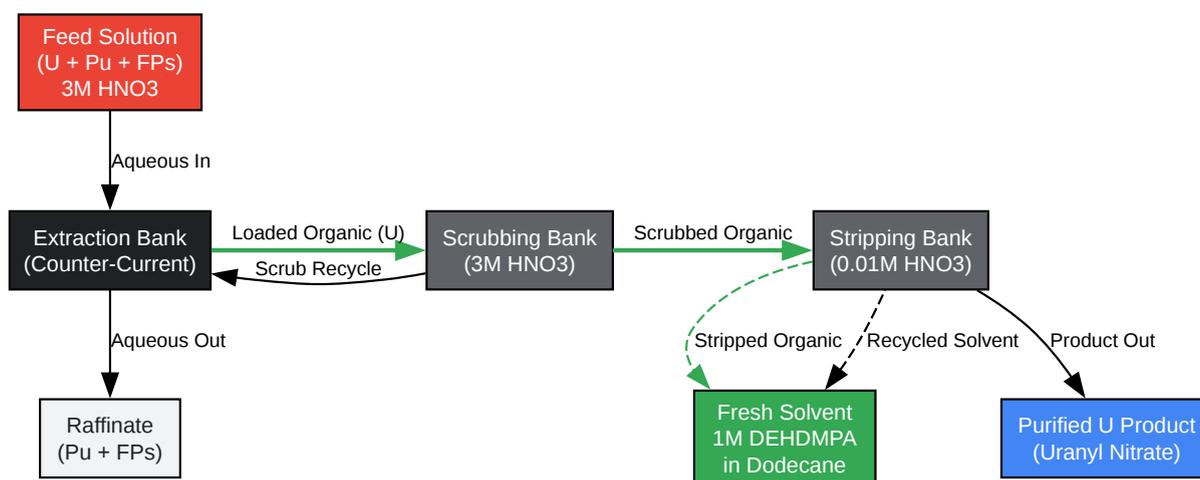
- Contact Loaded Organic with 3 M HNO<sub>3</sub> (O/A = 2:1).
- Purpose: Removes physically entrained aqueous droplets and weakly extracted fission products (e.g., Zr, Ru) or traces of Pu(IV).

### Step 5: Stripping (Recovery)

- Contact Loaded Organic with 0.01 M HNO<sub>3</sub> (O/A = 1:1).
- Agitate for 10 minutes.

- Mechanism:[6][7] Low acidity reverses the solvation reaction, driving U(VI) back to the aqueous phase.

## Process Flowsheet Visualization



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Figure 2: Continuous counter-current extraction cycle for Uranium recovery using DEHDMPA.

## Data Analysis & Performance Metrics

To validate the protocol, calculate the Distribution Ratio (

) and Separation Factor (

).

Table 1: Typical Performance Metrics (1.0 M DEHDMPA / 3 M HNO<sub>3</sub>)

Parameter	Symbol	Formula	Typical Value	Interpretation
Distribution Ratio (U)			> 10	Highly efficient extraction.
Distribution Ratio (Pu)			< 0.5	Poor extraction (remains in aqueous).
Separation Factor			> 20	Excellent intrinsic separation.
Uranium Recovery			> 99%	Single-stage theoretical recovery.

#### Troubleshooting Guide:

- Third Phase Formation: If a third heavy organic phase forms, the Uranium loading is too high.
  - Solution: Reduce feed U concentration or increase extraction temperature to 35°C. DEHDMPA has a lower loading limit than TBP (Limit of Organic Concentration or LOC is typically lower).
- Low Recovery: Check acidity. If Feed < 2 M, extraction efficiency drops drastically.

## References

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